Phenol, 4-[(4-methoxyphenyl)amino]-
Description
Properties
CAS No. |
27151-54-8 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(4-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-8-4-11(5-9-13)14-10-2-6-12(15)7-3-10/h2-9,14-15H,1H3 |
InChI Key |
FINAQCQAJZNKLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)O |
Other CAS No. |
27151-54-8 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Between p-Aminophenol and p-Methoxybenzaldehyde
One of the most common and straightforward synthetic routes to prepare Phenol, 4-[(4-methoxyphenyl)amino]- involves a condensation reaction between p-aminophenol and p-methoxybenzaldehyde. This method is widely reported due to its simplicity and efficiency.
- Reaction Type: Schiff base formation (imine formation) followed by reduction or direct isolation of the imine.
- Reagents:
- p-Aminophenol (4-aminophenol)
- p-Methoxybenzaldehyde
- Solvents: Ethanol or methanol are typically used as solvents to dissolve both reactants.
- Catalysts: Acid catalysts such as hydrochloric acid or acetic acid may be employed to facilitate the condensation.
- Conditions:
- Mild heating (reflux) for several hours to promote imine formation.
- The reaction mixture is often stirred under nitrogen to prevent oxidation.
- Post-reaction: The imine intermediate can be isolated or further reduced to the corresponding amine if desired.
This method yields the target compound with good purity and yield, leveraging the nucleophilic amine of p-aminophenol attacking the aldehyde carbonyl of p-methoxybenzaldehyde to form the imine linkage.
Aromatic Nucleophilic Substitution (Amination) of 4-Halophenol Derivatives
Another synthetic approach involves the nucleophilic aromatic substitution of 4-halophenol (e.g., 4-chlorophenol) with 4-methoxyaniline under controlled conditions.
- Reaction Type: Nucleophilic aromatic substitution (SNAr)
- Reagents:
- 4-Halophenol (e.g., 4-chlorophenol)
- 4-Methoxyaniline
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conditions:
- Elevated temperatures (80–150 °C) to facilitate substitution
- Use of a base such as potassium carbonate or sodium hydroxide to deprotonate phenol and activate nucleophile
- Outcome: The halogen atom is displaced by the amino group of 4-methoxyaniline, forming the desired 4-(4-methoxyanilino)phenol.
This method is advantageous for industrial scale-up due to the availability of starting materials and the robustness of the reaction.
Multi-Step Synthesis via Protected Amino Acid Derivatives and Click Chemistry (Advanced Synthetic Route)
In more complex synthetic schemes, especially for derivatives or analogs, the compound can be prepared via multi-step routes involving:
- Protection of amino groups (e.g., Boc-protection of L-phenylalanine derivatives)
- Coupling reactions with 4-methoxy-N-methylaniline using peptide coupling reagents such as PyBOP in the presence of bases like DIEA
- Deprotection steps to free amines
- Azide formation and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to introduce substituted aniline moieties
- Final acylation to yield the target compound or its derivatives
This synthetic strategy is more common in medicinal chemistry research for generating libraries of related compounds with varied substitutions for structure-activity relationship (SAR) studies.
Iodination and Further Functionalization (Derivative Preparation)
For derivatives such as iodinated analogs of Phenol, 4-[(4-methoxyphenyl)amino]-, iodination of phenol derivatives is performed using reagents like sodium hypochlorite and sodium iodide or N-iodosuccinimide (NIS) in aqueous alcohol solvents. This step is often followed by further functionalization to introduce additional substituents or to modify biological activity.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of p-aminophenol and p-methoxybenzaldehyde | p-Aminophenol, p-Methoxybenzaldehyde | Acid catalyst (HCl, AcOH) | Reflux in ethanol/methanol | Simple, high yield, mild conditions | May require reduction step for amine |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Halophenol, 4-Methoxyaniline | Base (K2CO3, NaOH) | Elevated temperature, polar aprotic solvent | Suitable for scale-up, robust | Requires halogenated phenol precursor |
| Multi-step peptide coupling and click chemistry | Protected amino acid derivatives, 4-methoxy-N-methylaniline | PyBOP, DIEA, Cu catalyst | Multiple steps, controlled temp | Enables structural diversity | Complex, time-consuming |
| Iodination and further functionalization | Phenol derivatives | Sodium hypochlorite, sodium iodide, NIS | Aqueous alcohol solvents | Useful for derivative synthesis | Multi-step, requires careful control |
Research Findings and Notes
- The condensation method is the most frequently reported and industrially relevant due to its straightforwardness and cost-effectiveness.
- The SNAr method is preferred when halogenated phenol precursors are readily available and when direct amination is desired without forming imine intermediates.
- Advanced synthetic routes involving peptide coupling and click chemistry are primarily used in research settings to create compound libraries for biological screening, especially in antiviral and anticancer drug development.
- Iodination and other halogenation reactions expand the chemical space of this compound class, enabling further functionalization and tuning of biological properties.
- Purification methods commonly include recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.
Q & A
Q. How to address discrepancies between experimental and computational hyperpolarizability values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
